(S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Description
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[6-[(3S)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m0/s1 |
InChI Key |
ZSBOMTDTBDDKMP-HNNXBMFYSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@@H](C3)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Origin of Product |
United States |
Biological Activity
(S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, commonly known as Alogliptin, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and clinical studies.
Alogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By blocking DPP-4, Alogliptin increases the levels of these hormones, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon release from pancreatic α-cells. This dual action results in lower blood glucose levels post-meal.
Key Interactions
The compound binds non-covalently to the DPP-4 enzyme, occupying the active site and preventing substrate binding. The binding interactions include:
- Aromatic Group Interaction : The cyanobenzyl group occupies the hydrophobic S1 pocket of DPP-4.
- π-Staking : The uracil ring engages in π-stacking with Tyr547.
- Salt Bridges : The aminopiperidine moiety forms salt bridges with Glu205 and Glu206.
These interactions contribute to Alogliptin's high potency and selectivity for DPP-4 inhibition.
Pharmacokinetics
Alogliptin exhibits favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Bioavailability | 70% |
| Half-life | 12.4 - 21.4 hours |
| Duration of Action | ~24 hours |
| Metabolism | Primarily via CYP2D6 and CYP3A4 |
| Excretion | ~76% urine; ~13% feces |
Clinical Efficacy
Numerous clinical studies have validated the efficacy of Alogliptin in managing blood glucose levels in patients with type 2 diabetes:
- Study on Glycemic Control : A randomized double-blind study demonstrated that patients treated with Alogliptin showed significant reductions in HbA1c levels compared to placebo groups. The average reduction was approximately 0.5% to 0.8% over a 24-week period.
- Long-Term Effects : In a long-term study involving over 800 patients, Alogliptin maintained glycemic control over a period of 52 weeks without significant weight gain or increased risk of hypoglycemia.
- Combination Therapy : Alogliptin has been effective when used in combination with metformin or sulfonylureas, enhancing overall glycemic control while minimizing adverse effects.
Safety Profile
Alogliptin is generally well-tolerated among patients. The most common adverse effects include:
- Nasopharyngitis
- Headache
- Mild gastrointestinal disturbances
Serious adverse events are rare but may include pancreatitis and hypersensitivity reactions.
Scientific Research Applications
Antidiabetic Properties
The compound is recognized for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, it enhances insulin secretion and lowers blood glucose levels, making it a candidate for treating type 2 diabetes .
Improved Synthesis Techniques
Recent advancements have focused on optimizing the synthesis process of this compound to enhance yield and purity. For instance, a patent describes an improved method using safer reagents and cost-effective procedures for methylation, which is crucial for producing high-quality pharmaceutical compounds .
Formulation Considerations
The compound can be formulated into various dosage forms including tablets and injectable solutions. Its stability under different storage conditions has been evaluated, ensuring that it maintains efficacy over its shelf life .
Clinical Trials
Several clinical studies have investigated the efficacy of (S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in managing blood sugar levels in diabetic patients. Results indicate significant improvements in HbA1c levels compared to placebo groups, demonstrating its potential as a therapeutic agent.
Comparative Studies
Comparative studies with other DPP-4 inhibitors have shown that this compound has a favorable side effect profile and comparable efficacy, making it a promising alternative in diabetes management .
Safety Profile
Toxicological assessments indicate that (S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile has a relatively low toxicity profile at therapeutic doses. However, ongoing studies are necessary to fully understand its long-term safety implications .
Regulatory Status
The compound is under review by various health authorities for approval as a therapeutic agent for diabetes treatment, with some formulations already being marketed under different brand names .
Comparison with Similar Compounds
Stereochemical Influence on Activity
The (S)-enantiomer of the target compound demonstrates superior binding to DPP-4 compared to its (R)-counterpart, as evidenced by molecular docking studies showing stronger hydrogen bonding between the 3-aminopiperidine group and catalytic residues (e.g., Glu205, Glu206) . The (R)-enantiomer’s benzoate salt form, however, shows improved aqueous solubility (storage: inert atmosphere, 2–8°C), making it suitable for formulation studies despite reduced efficacy .
Fluorination and Bioavailability
The 4-fluoro analog exhibits enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. This modification is common in drug design to prolong half-life, though its impact on target affinity remains unquantified in the provided evidence .
Role of the Aminopiperidine Moiety
Removal of the 3-aminopiperidine group (e.g., Alogliptin Impurity 09) results in significantly reduced inhibitory activity, underscoring its role in mediating interactions with DPP-4’s catalytic site . Comparative studies with sitagliptin suggest that the aminopiperidine group mimics the natural substrate’s N-terminal residue, facilitating competitive inhibition .
Mechanism of Action and Binding Interactions
The target compound shares interaction mechanisms with sitagliptin, including:
- Hydrogen bonding : Between the pyrimidine-dione core and Ser630, His740, and Tyr547 in DPP-4 .
- π-π stacking : The benzonitrile group interacts with Phe357, enhancing binding affinity .
- Steric effects: The 3-methyl group prevents unfavorable interactions with Tyr666, a feature absent in non-methylated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer :
- Start with a pyrimidinone core structure, functionalized via nucleophilic substitution at the 6-position with 3-aminopiperidine. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical due to the stereospecificity of the (S)-enantiomer .
- Optimize reaction temperature (60–80°C) and solvent polarity (acetonitrile or DMF) to enhance yield. Use catalysts like Pd(OAc)₂ for cross-coupling steps, as demonstrated in analogous heterocyclic syntheses .
- Monitor enantiomeric purity via circular dichroism (CD) spectroscopy or chiral stationary phase chromatography, adjusting chiral auxiliaries (e.g., L-proline derivatives) if impurities exceed 2% .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound, particularly regarding its stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and piperidine ring conformation. Compare chemical shifts with DFT-predicted values for validation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with ≤ 3 ppm mass accuracy.
- Chiral Chromatography : Employ a Chiralpak® AD-H column with hexane:isopropanol (85:15) mobile phase to resolve (S)- and (R)-enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. What strategies ensure batch-to-batch consistency in physicochemical properties during synthesis?
- Methodological Answer :
- Standardize reaction parameters (e.g., stoichiometry, solvent volume) using Design of Experiments (DoE) frameworks to identify critical variables .
- Implement in-process controls (IPC), such as inline FTIR monitoring of intermediate formation (e.g., aminopiperidine coupling).
- Validate purity thresholds (≥98% by HPLC) and particle size distribution (via dynamic light scattering) for preclinical batches .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Simulate reaction pathways (e.g., hydrolysis of the benzonitrile group) using transition-state modeling (IRC analysis). Validate with experimental kinetic data .
- Critical Parameters : Solvent effects (PCM model), Gibbs free energy barriers (ΔG‡), and charge distribution on the piperidine nitrogen .
Q. What experimental design considerations are necessary when investigating structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Adopt a split-plot design to test structural variants (e.g., methyl group at 3-position vs. ethyl) across multiple biological assays (e.g., enzyme inhibition, cell viability) .
- Use multivariate analysis (PCA or PLS-DA) to correlate substituent effects (e.g., electron-withdrawing groups on the benzonitrile) with bioactivity .
- Include positive controls (e.g., known kinase inhibitors) and negative controls (scaffold-only analogs) to isolate target-specific effects .
Q. How should researchers resolve contradictions between in vitro potency data and in vivo efficacy outcomes?
- Methodological Answer :
- Conduct pharmacokinetic profiling (Cmax, AUC) to assess bioavailability limitations. Use microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., piperidine N-dealkylation) .
- Validate target engagement in vivo via PET imaging with radiolabeled analogs (¹⁸F or ¹¹C tags) .
- Adjust dosing regimens (e.g., QD vs. BID) based on half-life data from preclinical species .
Q. What methodologies assess the environmental fate and ecotoxicological profile of this compound?
- Methodological Answer :
- Perform OECD 301 biodegradation tests to evaluate half-life in aquatic systems. Monitor abiotic degradation (hydrolysis, photolysis) under UV/VIS light (λ = 254–365 nm) .
- Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) to quantify ecotoxicological risks .
- Model bioaccumulation potential (log Kow) using EPI Suite™, cross-referenced with experimental shake-flask partition coefficients .
Q. How can chiral resolution techniques be optimized to separate enantiomeric impurities during synthesis?
- Methodological Answer :
- Screen chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation. Optimize mobile phase composition (e.g., ethanol/CO₂ in SFC) .
- Employ kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to enrich the (S)-enantiomer .
- Validate enantiomeric excess (ee) using polarimetry or CD spectroscopy, targeting ≥99% ee for pharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
